molecular formula C13H11NO4 B11867111 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one CAS No. 5876-28-8

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

Cat. No.: B11867111
CAS No.: 5876-28-8
M. Wt: 245.23 g/mol
InChI Key: GMBAFOWISMOROU-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a complex organic compound belonging to the quinoline alkaloid family. This compound is characterized by its unique furoquinoline structure, which is a fusion of a furan ring with a quinoline backbone. It is known for its potential biological activities and has been a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-coumarinoyl methyl pyridinium bromide salts with 2-acetyl-furo[2,3-b]quinoline in the presence of sodium acetate under refluxing acetic acid conditions . This method allows for the formation of the desired furoquinoline structure through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy and hydroxy groups on the furoquinoline structure can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized furoquinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific functional groups and the resulting biological activities. Its combination of hydroxy, methoxy, and methyl groups on the furoquinoline structure distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different therapeutic potentials.

Properties

CAS No.

5876-28-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3

InChI Key

GMBAFOWISMOROU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3

Origin of Product

United States

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